

Hirsutanonol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Hirsutanonol*

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An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Diarylheptanoid

Introduction

Hirsutanonol is a naturally occurring diarylheptanoid, a class of compounds characterized by a C6-C7-C6 carbon skeleton. First isolated from the bark of *Alnus hirsuta* var. *sibirica*, this polyphenol has garnered significant interest within the scientific community for its diverse and potent biological activities.^[1] This technical guide provides a comprehensive overview of **Hirsutanonol**, focusing on its chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used to elucidate its functions. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

Hirsutanonol, systematically named (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one, possesses a single chiral center at the C-5 position, leading to stereoisomeric forms.^{[2][3]} The absolute configuration of this chiral center has been a subject of investigation, with various studies employing techniques like optical rotation and electronic circular dichroism (ECD) spectroscopy, supported by quantum chemical calculations, to definitively establish the stereochemistry of isolated enantiomers.^[3]

The structural identity of **Hirsutanonol** is well-defined by several key identifiers:

- Molecular Formula: $C_{19}H_{22}O_6$ ^[2]

- IUPAC Name: (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one[2]
- CAS Number: 41137-86-4[2]
- SMILES: C1=CC(=C(C=C1CC--INVALID-LINK--O)O)O[2][4]
- InChI: InChI=1S/C19H22O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14,20,22-25H,1-2,5-6,11H2/t14-/m0/s1[2][4]
- InChIKey: MVIYWFBVLVAFZID-AWEZQNQLSA-N[2][4]

Hirsutanonol is part of a larger family of related diarylheptanoids, including its glycoside derivatives like **Hirsutanonol** 5-O-glucoside and structurally similar compounds such as Hirsutenone.[5][6]

Physicochemical and Pharmacological Properties

The physicochemical and pharmacological properties of **Hirsutanonol** are summarized in the table below, providing a clear overview of its key characteristics.

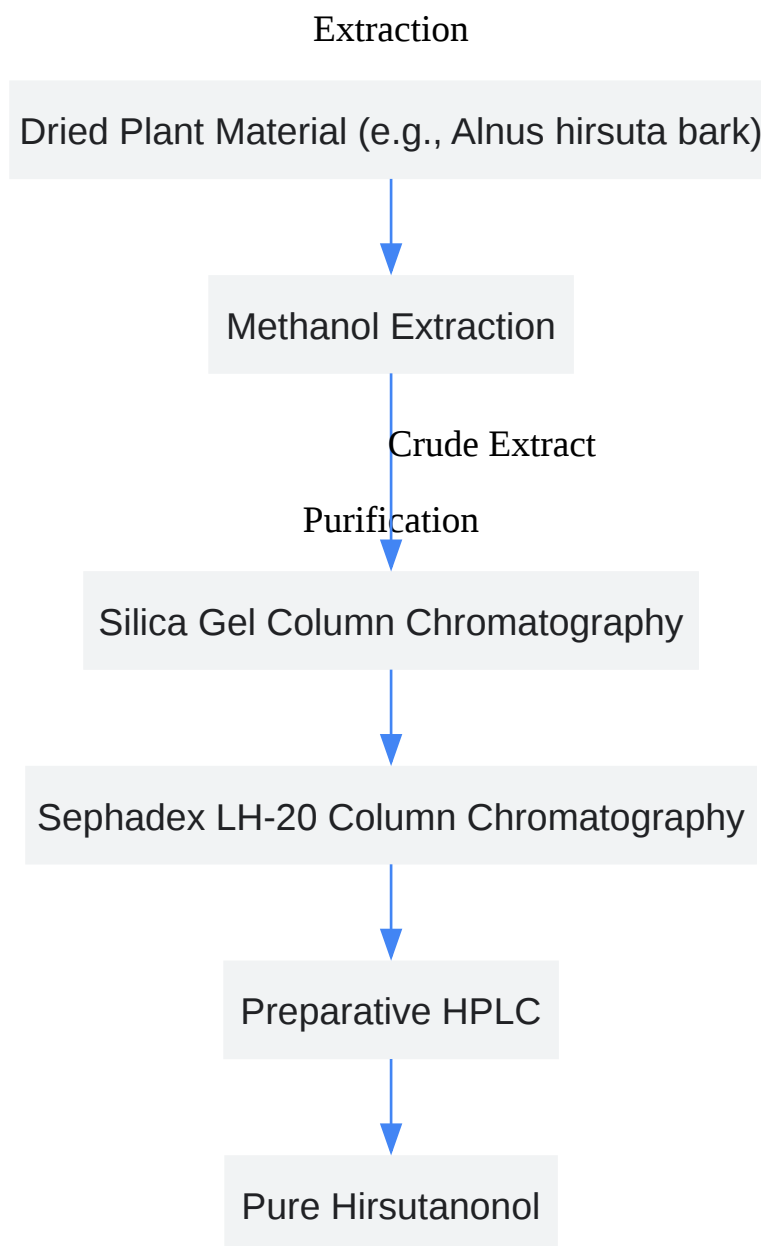
Property	Value	Source
Molecular Weight	346.38 g/mol	[7]
Monoisotopic Mass	346.14163842 Da	[2]
XLogP3	2.1	[2]
Hydrogen Bond Donor Count	5	[2]
Hydrogen Bond Acceptor Count	6	[2]
Rotatable Bond Count	10	[2]
Topological Polar Surface Area	118 Å ²	[2]
Heavy Atom Count	25	[2]
Complexity	415	[2]
Biological Activity	COX-2 Inhibitor	[1]
Biological Activity	Anti-filarial (IC ₅₀ : 44.11 µg/mL for microfilariae)	[1]
Biological Activity	Antioxidant (free radical scavenging, inhibition of mitochondrial lipid peroxidation)	[8]
Biological Activity	Cytotoxic (against murine B16 melanoma and human SNU-C1 gastric cancer cells)	[8]
Biological Activity	Chemoprotective (on human lymphocytes DNA)	[8]

Key Experimental Methodologies

The characterization and biological evaluation of **Hirsutanonol** have been described in various studies. Below are detailed protocols for key experiments cited in the literature.

Isolation and Purification of Hirsutanonol

A common method for obtaining **Hirsutanonol** involves its extraction from natural sources, such as the stem barks of *Alnus hirsuta*.^[8] The general workflow for this process is as follows:



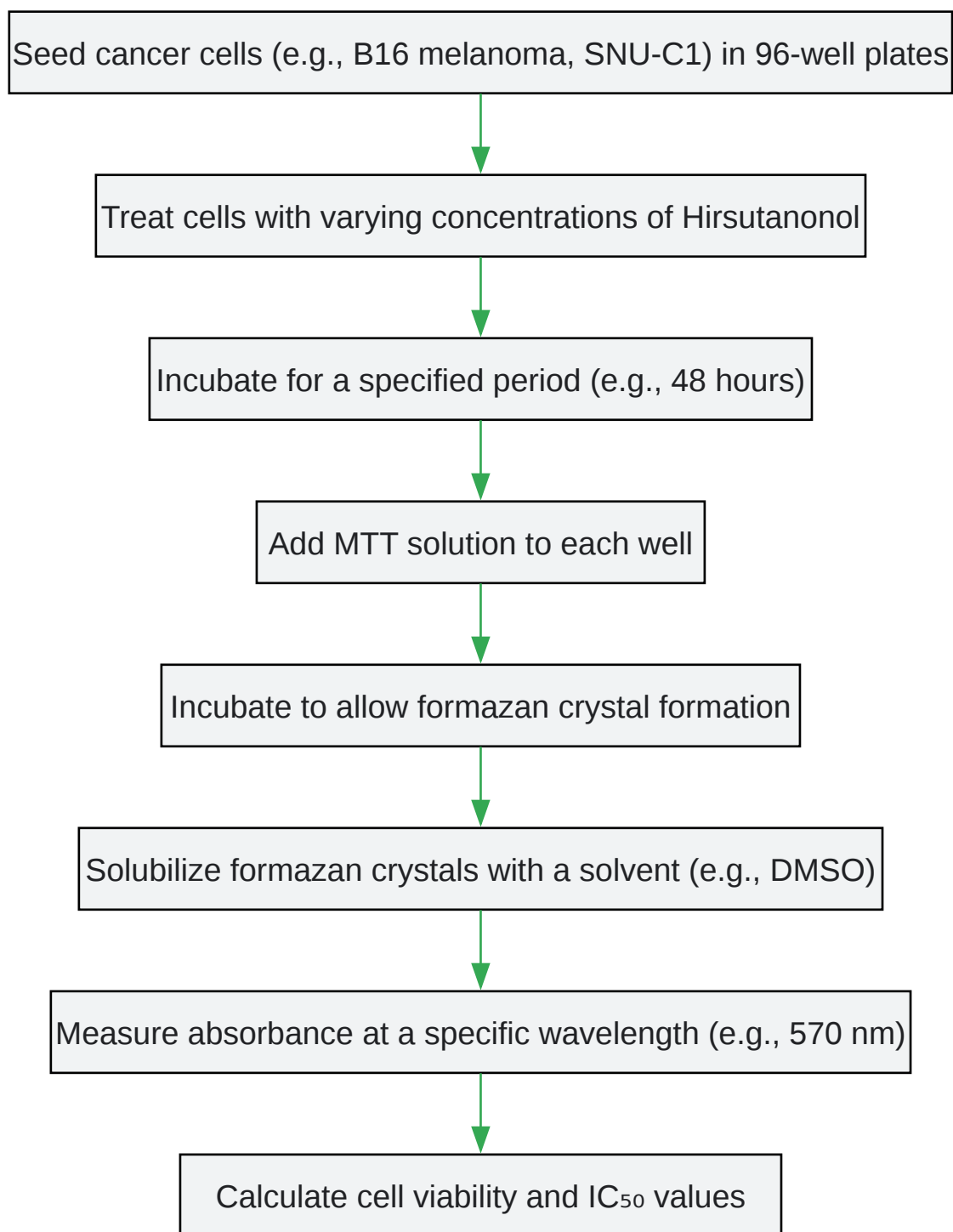
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Figure 1: General workflow for the isolation and purification of **Hirsutanonol**.

The structures of the isolated compounds are typically elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (^1H and ^{13}C -NMR).[8]

In Vitro Cytotoxicity Assay

The cytotoxic effects of **Hirsutanonol** against cancer cell lines are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.



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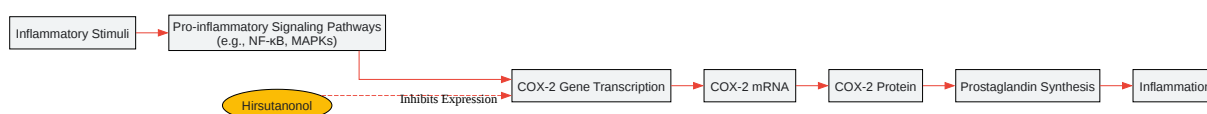
Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by **Hirsutanonol** are still under active investigation, its known biological activities provide insights into its potential mechanisms of action.

Inhibition of Cyclooxygenase-2 (COX-2) Expression

Hirsutanonol has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1] This inhibition likely contributes to its anti-inflammatory properties.



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Figure 3: Proposed mechanism of COX-2 inhibition by **Hirsutanonol**.

Conclusion

Hirsutanonol is a diarylheptanoid with a well-characterized chemical structure and a range of promising biological activities, including anti-inflammatory, anti-filarial, antioxidant, and cytotoxic effects. The experimental protocols outlined in this guide provide a foundation for further research into its mechanisms of action and therapeutic potential. As our understanding of the signaling pathways modulated by **Hirsutanonol** deepens, it may emerge as a valuable lead compound in the development of new therapeutic agents.

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